molecular formula C20H30N4O3 B5975242 1-[2-[[2-(1H-imidazol-5-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

1-[2-[[2-(1H-imidazol-5-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

Cat. No.: B5975242
M. Wt: 374.5 g/mol
InChI Key: HPSRQGSAUIJNAC-UHFFFAOYSA-N
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Description

1-[2-[[2-(1H-imidazol-5-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is a complex organic compound that features an imidazole ring, a pyrrolidine ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[2-(1H-imidazol-5-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[2-(1H-imidazol-5-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol can undergo several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: Various substitution reactions can occur at the imidazole ring, pyrrolidine ring, or methoxyphenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives.

Scientific Research Applications

1-[2-[[2-(1H-imidazol-5-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[[2-(1H-imidazol-5-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including antimicrobial and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known antimicrobial agent that also contains an imidazole ring.

    Omeprazole: A proton pump inhibitor used to treat acid-related disorders, featuring a substituted imidazole ring.

    Tinidazole: Another antimicrobial agent with a similar imidazole structure.

Uniqueness

1-[2-[[2-(1H-imidazol-5-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is unique due to its combination of an imidazole ring, a pyrrolidine ring, and a methoxyphenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-[[2-(1H-imidazol-5-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-26-19-5-4-16(11-21-7-6-17-12-22-15-23-17)20(10-19)27-14-18(25)13-24-8-2-3-9-24/h4-5,10,12,15,18,21,25H,2-3,6-9,11,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSRQGSAUIJNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCC2=CN=CN2)OCC(CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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